

# MT1-MMP: A Technical Guide to Substrate Specificity and Degradation

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This document provides an in-depth technical overview of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP, also known as MMP-14), a critical enzyme in cellular invasion, tissue remodeling, and signaling. We will explore its diverse substrate portfolio, the complex mechanisms governing its activity and degradation, and its role in key signaling pathways. This guide also includes detailed experimental protocols and a summary of its relevance as a therapeutic target.

## **Introduction to MT1-MMP (MMP-14)**

Membrane Type 1-Matrix Metalloproteinase is a zinc-dependent endopeptidase anchored to the cell membrane through a type-I transmembrane domain.[1][2] Unlike most secreted MMPs, its localization on the cell surface allows for focused proteolytic activity, making it a potent modifier of the pericellular environment.[3] MT1-MMP plays a crucial role in physiological processes like skeletal development and wound healing, but its activity is also heavily implicated in pathological conditions, particularly cancer cell invasion and metastasis, where it is considered a key facilitator.[2][3][4] Its functions extend beyond simple matrix degradation to include the activation of other proteases and the modulation of cellular signaling pathways.[2]

## **MT1-MMP Substrate Specificity**

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**MT1**-MMP possesses a broad substrate specificity, enabling it to cleave a wide array of extracellular and cell-surface molecules. This versatility is central to its role in regulating the cellular microenvironment, cell migration, and intercellular communication. A consensus substrate sequence has been identified as P-X-G/P-L at the P3-P1' positions, though variations exist.[6]

The substrates of MT1-MMP can be broadly categorized as follows:

- Extracellular Matrix (ECM) Components: MT1-MMP is a primary collagenase, crucial for initiating the degradation of fibrillar collagens, which are resistant to most other proteases.[3]
   [5] Its ability to degrade these structural proteins is essential for creating paths for migrating cells.[3]
- Zymogen Activation: It acts as a key activator for other MMPs, most notably pro-MMP-2 (gelatinase A), creating a cascade of proteolytic activity.[4][5][7]
- Cell-Surface Proteins: By cleaving receptors and adhesion molecules, MT1-MMP directly alters cell-matrix and cell-cell interactions, promoting cell motility.[7][8]
- Bioactive Molecules: It processes a variety of signaling molecules, including chemokines and growth factors, thereby regulating inflammation, angiogenesis, and cell signaling.[9][10]

Table 1: Known Substrates of MT1-MMP



Substrate Category	Substrate Example	Representative Cleavage Site	Biological Consequence
ECM Proteins	Type I, II, III Collagens	Gly-Leu / Gly-lle	Initiates degradation of fibrillar collagen, enabling cell invasion. [3][5]
Fibronectin	Multiple sites	Disrupts fibronectin matrix, promotes cell migration, and can generate pro- inflammatory fragments.[5][11][12] [13]	
Laminin-5 (y2 subunit)	Ala-Gln	Promotes cell migration.[9]	_
Aggrecan	Asn <sup>341</sup> -Phe <sup>342</sup> ("aggrecanase" site)	Degrades cartilage matrix.[12][14]	
Vitronectin, Tenascin	Not specified	ECM remodeling.[9]	_
Zymogens	pro-MMP-2	Asn-Leu	Activation of MMP-2, leading to further degradation of denatured collagens and basement membrane components.[5][7]
pro-MMP-13 (Collagenase-3)	Glu-Leu	Activation of a potent collagenase, amplifying collagen degradation.[5][9]	
pro-MMP-8 (Collagenase-2)	Not specified	Activation of neutrophil collagenase.[9]	



Cell-Surface Proteins	CD44	Thr <sup>130</sup> -Gln <sup>265</sup>	Promotes cell detachment from the matrix and enhances migration.[5][8]
Syndecan-1	Ala <sup>243</sup> -Ser	Shedding of the ectodomain promotes cell migration.[8]	
ICAM-1	Not specified	Shedding of the adhesion molecule at the leading edge of migrating cells.[8]	
MUC1	Multiple sites	Shedding of the mucin, potentially altering cell adhesion and signaling.[15]	
VEGFR-1	Not specified	Cleavage may shift signaling balance towards pro- angiogenic VEGFR-2 activity.[12]	
Bioactive Molecules	pro-TNF-α	Ala-Val	Release of active, soluble TNF-α.[10]
IL-8	Not specified	Processing of the neutrophil chemokine. [10]	
SDF-1 (CXCL12)	Not specified	Inactivation of the chemokine.[9]	-
Connective Tissue Growth Factor (CTGF)	Ala <sup>181</sup> -Tyr <sup>182</sup>	May disengage matrix-binding domains from signaling domains.[13]	-



## **Regulation and Degradation of MT1-MMP**

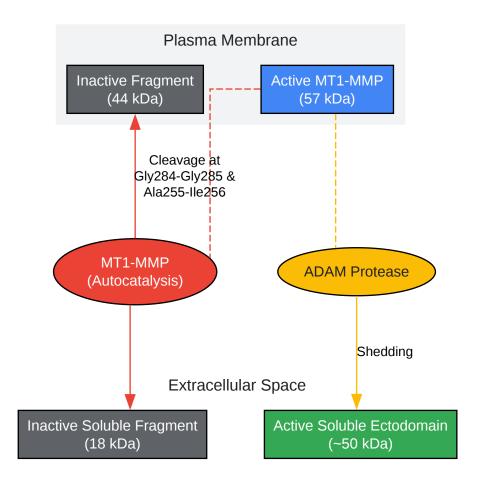
The potent activity of **MT1**-MMP is tightly controlled through multiple mechanisms, including transcriptional regulation, trafficking, and several modes of degradation and inactivation.

## **Autocatalytic and Non-Autocatalytic Shedding**

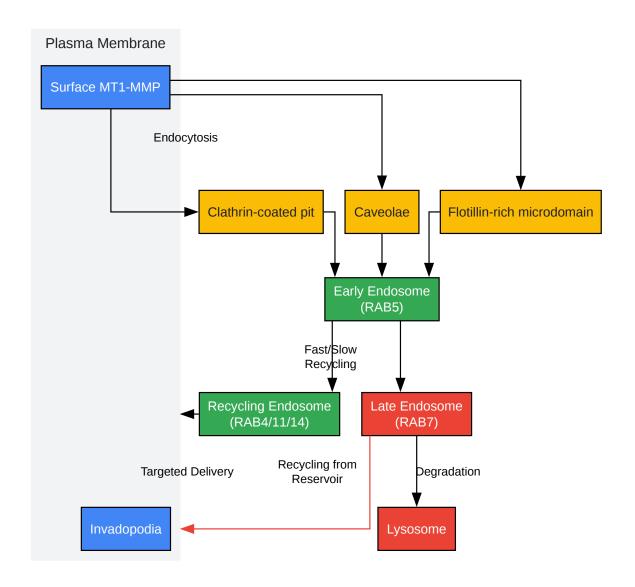
A primary mechanism for downregulating **MT1**-MMP activity at the cell surface is through proteolytic shedding, which can occur via several pathways:

- Autocatalytic Processing: Active MT1-MMP can cleave itself in an intermolecular process.
   [16] A primary cleavage at Gly<sup>284</sup>-Gly<sup>285</sup> in the hinge region, followed by a second cleavage at Ala<sup>255</sup>-Ile<sup>256</sup> within the catalytic domain, results in the release of an inactive 18 kDa soluble fragment and leaves an inactive 44 kDa fragment bound to the membrane.
   [16][17] This process effectively terminates the enzyme's activity.
- Non-Autocatalytic Shedding: Other proteases, including members of the ADAM (A
  Disintegrin and Metalloproteinase) family, can cleave MT1-MMP in its stem region to release
  a larger, catalytically active soluble ectodomain (~50-52 kDa).[16][18] This may broaden the
  enzyme's sphere of influence to the pericellular space.[18] Additionally, MT3-MMP and
  ADAMTS9 have been reported to degrade MT1-MMP.[16][19]

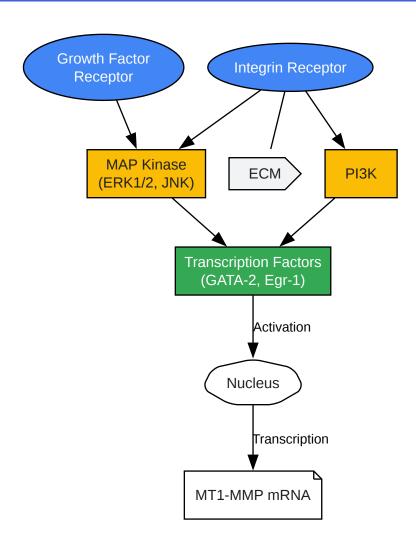




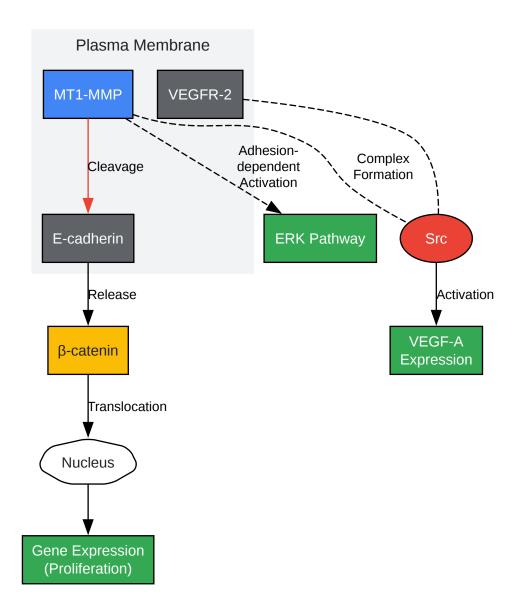




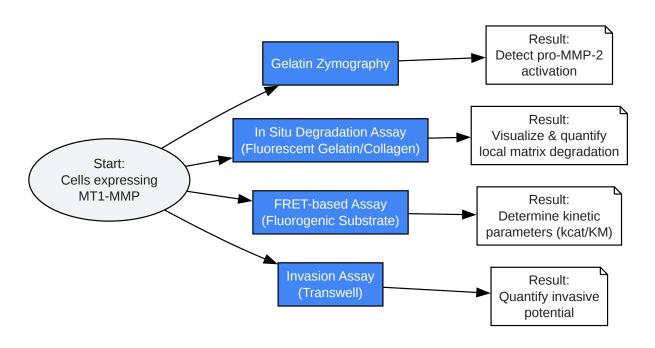












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